Miltefosine

描述

米替福新是一种广谱抗微生物和抗利什曼病药物。它最初是在 1980 年代开发的,作为一种抗癌药物,现在主要用于治疗利什曼病,这是一种由利什曼原虫属寄生虫引起的疾病。 米替福新是第一个也是唯一一个被批准用于治疗内脏、皮肤和粘膜型利什曼病的口服药物 。 它还被用于非标签治疗由自由生活阿米巴引起的感染 .

准备方法

合成路线和反应条件

米替福新可以通过多步工艺合成。一种常见的方法是使十六烷醇与三乙胺和三氯化磷氧在四氢呋喃中反应。 然后加入二甲基乙醇胺和三乙胺以获得十六烷磷酰胺 .

工业生产方法

米替福新的工业生产通常涉及使用与上述类似的化学反应进行大规模合成。 该工艺针对高产率和纯度进行了优化,确保最终产品符合药典标准 .

化学反应分析

反应类型

米替福新会发生各种化学反应,包括氧化、还原和取代。 这些反应对其代谢和生物活性至关重要 .

常用试剂和条件

米替福新反应中使用的常用试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件经过仔细控制以确保预期的结果 .

主要生成物

米替福新反应产生的主要产物取决于所用试剂和条件。 例如,氧化反应可能会产生不同的代谢物,这些代谢物有助于其治疗效果 .

科学研究应用

Miltefosine is an alkylphosphocholine drug with activity against some pathogenic bacteria and fungi, various parasite species, and cancer cells . It is the first oral drug and remains the only one available for treating visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL) . this compound was initially developed as an anticancer agent in the 1990s and was registered in India in 2002 for treating visceral leishmaniasis .

Pharmacology of this compound

This compound has demonstrated activity against neoplastic cells and Leishmania parasites, primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways . While several potential antileishmanial mechanisms of action have been proposed, none has been definitively identified . this compound inhibits cytochrome-c oxidase within the mitochondria, which leads to mitochondrial dysfunction and apoptosis-like cell death . The antineoplastic mechanisms of action are related to antileishmanial targets, including inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (protein kinase B), a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway that regulates the cell cycle .

Indications

This compound is indicated for treating mucosal leishmaniasis (caused by Leishmania braziliensis), cutaneous leishmaniasis (caused by L. braziliensis, L. guyanensis, and L. panamensis), and visceral leishmaniasis (caused by L. donovani) . L. donovani is the most susceptible to this compound, while L. major is the least susceptible among Leishmania species . this compound is also used off-label to treat free-living amoebae (FLA) infections . Animal studies suggest it may be effective against metronidazole-resistant strains of Trichonomas vaginalis, Trypanosome cruzi (responsible for Chagas' disease), and may have broad-spectrum antifungal activity .

Clinical Trials and Efficacy

This compound has demonstrated high cure rates for visceral leishmaniasis in clinical trials performed in India, with 94%–97% cure rates using regimens of 2.5 mg/kg/day for 28 days . Clinical trials in India involving children under 12 years of age have shown 83%–94% cure rates . A trial in Bangladesh, including adults and children, achieved 85% cure rates .

Adverse Effects

The standard 28-day this compound monotherapy regimen is well-tolerated, though it has some side effects, such as mild gastrointestinal issues . Common adverse events include nausea/vomiting (97%) and lack of appetite (54%) . Clinical management or dose reduction was required in a third of cases . Most laboratory abnormalities, including elevated creatinine and aminotransferases, were mild and normalized after treatment .

Leishmaniasis Treatment

This compound is the only recognized oral agent with the potential to treat leishmaniasis . It has demonstrated very good cure rates for visceral leishmaniasis in India, Nepal, and Bangladesh . However, there have been reports of high rates of clinical failures recently . In East Africa, it has moderate efficacy for VL, while data from Mediterranean countries and Latin America are scarce .

Good evidence of efficacy has been documented in Old World cutaneous leishmaniasis . Different cure rates among New World CL have been obtained depending on the geographical areas and species involved . Appropriate regimens for New World mucocutaneous leishmaniasis need to be established, although longer treatment duration seems to confer better results .

Case Studies

- Cutaneous Leishmaniasis: A study showed that this compound may be an effective and safe oral medication for treating Old World cutaneous leishmaniasis caused by L. major .

- Primary Amoebic Meningoencephalitis (PAM): this compound has been used in cases of PAM, with some reports of successful outcomes . In one report, a man with no comorbidities presented with fever, headache, and generalized weakness and was diagnosed with PAM within 24 hours. The CDC guideline was implemented on the first day. On day three, he developed diabetes insipidus (DI) and died four days later with cardiac arrest .

- Vitiligo: Autologous non-cultured basal-enriched epidermal cell suspension transplantation with some modifications is an effective, simple, and safe method for treating stable vitiligo .

Tables

| Leishmania Species | Region/Country | Cure Rate |

|---|---|---|

| L. panamensis | Costa Rica | 77% |

| L. braziliensis | Peru, Belize | 77% |

| L. mexicana | Ecuador | 77% |

| L. infantum | El Salvador, Spain, Italy | 77% |

| L. major | Morocco | 77% |

| L. tropica | Afghanistan, Pakistan | 77% |

| L. aethiopica | Ethiopia | 77% |

| Unspecified | Honduras, Suriname | 77% |

Resistance

作用机制

米替福新通过破坏寄生虫的细胞内膜发挥作用,导致细胞死亡。 它抑制磷脂酰胆碱的合成并影响细胞内钙稳态,这对寄生虫的存活至关重要 。 该药物还靶向细胞色素 c 氧化酶和其他重要酶,进一步增强其抗寄生虫活性 .

相似化合物的比较

米替福新属于烷基磷酰胆碱化合物类。类似的化合物包括十六烷基磷酰胆碱和其他烷基甘油磷酰胆碱。 这些化合物在结构上相似,但在烷基链长度和骨架结构上有所不同 。 米替福新独特的性质组合使其对利什曼病和其他寄生虫感染特别有效 .

类似化合物的列表

- 十六烷基磷酰胆碱

- 烷基甘油磷酰胆碱

- 醚脂

生物活性

Miltefosine is a phospholipid analog primarily used in the treatment of leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This compound has gained attention due to its unique mechanism of action, efficacy, and the emergence of resistance in some cases. The following sections will detail its biological activity, mechanisms, clinical efficacy, and implications for future treatments.

This compound's biological activity is multifaceted, impacting both the parasite and the host's immune system. Key aspects include:

- Disruption of Lipid Metabolism : this compound inhibits phosphatidylcholine synthesis, crucial for maintaining cellular membrane integrity in parasites. This disruption leads to cell death in Leishmania species .

- Calcium Homeostasis : The drug significantly affects calcium ion regulation within the parasites. It activates specific calcium channels that increase intracellular calcium levels, disrupting mitochondrial function and leading to apoptosis .

- Immune Modulation : this compound has been shown to upregulate immune markers such as CD16 and CD86 on monocytes while downregulating CD14. This modulation may enhance the host's immune response against Leishmania infections .

Clinical Efficacy

This compound is the first oral medication approved for treating leishmaniasis. Its efficacy has been documented across various studies:

- Visceral Leishmaniasis (VL) : Initial studies reported cure rates of approximately 94% during early trials. However, recent data indicate a decline in efficacy, with cure rates dropping to around 90% over a decade of use .

- Post Kala-Azar Dermal Leishmaniasis (PKDL) : In a study involving 86 patients treated with this compound, 85% achieved clinical cure after 18 months, although relapse rates were notably higher in patients with greater pre-treatment parasite loads .

- Cutaneous Leishmaniasis : A case series demonstrated an overall cure rate of 77% among various Leishmania species treated with this compound. Adverse effects included nausea and vomiting, which were common but manageable .

Case Study 1: Efficacy in PKDL

A five-year study on PKDL patients showed that this compound treatment resulted in an initial cure rate of 78%. However, follow-up revealed a significant relapse rate linked to higher parasite loads at baseline. The study underscores the importance of monitoring parasite susceptibility to this compound over time .

Case Study 2: Cutaneous Leishmaniasis

In a cohort treated for cutaneous leishmaniasis, this compound resulted in an 80% complete response rate. The treatment was well-tolerated overall, although some patients experienced significant side effects requiring dose adjustments .

Resistance Concerns

The emergence of resistance to this compound poses a significant challenge. Studies have shown that parasites isolated from relapsed patients exhibited more than two-fold tolerance to this compound compared to pre-treatment isolates. This highlights the necessity for combination therapies to mitigate resistance risks and improve treatment outcomes .

Summary Table of Efficacy Data

| Condition | Initial Cure Rate | Relapse Rate | Notable Side Effects |

|---|---|---|---|

| Visceral Leishmaniasis | ~94% | ~6.8% | Nausea, vomiting |

| Post Kala-Azar Dermal Leishmaniasis | ~85% | Higher with increased parasite load | Mild gastrointestinal issues |

| Cutaneous Leishmaniasis | ~77% | Not specified | Nausea (97%), lack of appetite (54%) |

属性

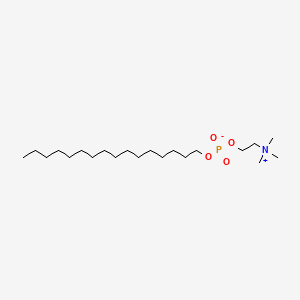

IUPAC Name |

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLXHQMOHUQAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045942 | |

| Record name | Miltefosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity. | |

| Record name | Miltefosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58066-85-6 | |

| Record name | Miltefosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58066-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miltefosine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miltefosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miltefosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miltefosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miltefosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILTEFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。